N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that features a bithiophene moiety, a fluorinated benzamide group, and a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the bithiophene moiety. The bithiophene can be synthesized through a classical Schiff-base reaction between 2,2’-bithiophene carbaldehyde and an appropriate amine . The resulting intermediate is then coupled with 3-fluoro-4-methoxybenzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety would yield sulfoxides or sulfones, while substitution of the fluorine atom could yield a variety of substituted benzamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly in areas such as anti-inflammatory or anticancer research.
Industry: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bithiophene moiety may facilitate interactions with biological membranes or proteins, while the fluorinated benzamide group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-(2,2’-Oxybis(ethane-2,1-diyl)bis(oxy))bis(N-(2,2’-bithiophen-5-ylmethylene)aniline): This compound also features a bithiophene moiety and has been studied for its fluorescent properties.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound has a similar structure but includes an indole moiety and has been investigated for its interactions with melatonin receptors.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide is unique due to the combination of its bithiophene and fluorinated benzamide groups, which may confer distinct electronic and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S2/c1-22-16-4-2-12(10-15(16)19)18(21)20-8-6-14-3-5-17(24-14)13-7-9-23-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNULZFTXBOIMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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